8-Amino-8-demethylriboflavin

Description

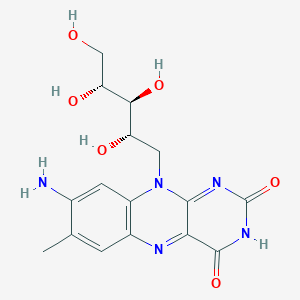

Structure

3D Structure

Properties

IUPAC Name |

8-amino-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O6/c1-6-2-8-9(3-7(6)17)21(4-10(23)13(25)11(24)5-22)14-12(18-8)15(26)20-16(27)19-14/h2-3,10-11,13,22-25H,4-5,17H2,1H3,(H,20,26,27)/t10-,11+,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHBNLOEUZEUOA-LOWVWBTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1N)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966096 | |

| Record name | 1-(8-Amino-4-hydroxy-7-methyl-2-oxobenzo[g]pteridin-10(2H)-yl)-1-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5178-05-2 | |

| Record name | 8-Aminoriboflavin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5178-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Amino-8-demethylriboflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005178052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(8-Amino-4-hydroxy-7-methyl-2-oxobenzo[g]pteridin-10(2H)-yl)-1-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 8 Amino 8 Demethylriboflavin

Precursor Role in Microbial Secondary Metabolite Biogenesis

8-Amino-8-demethylriboflavin is a crucial intermediate in the biosynthesis of certain microbial secondary metabolites, most notably the antibiotic roseoflavin (B1679541). hs-mannheim.de Microbial secondary metabolites are compounds produced by microorganisms that are not essential for their growth but often confer a competitive advantage, such as antimicrobial or antagonistic properties. mdpi.comresearchgate.net The biosynthesis of these complex molecules often involves intricate enzymatic pathways that modify primary metabolites. mdpi.com In the case of roseoflavin, the pathway begins with the common vitamin riboflavin (B1680620) (vitamin B2), which undergoes a series of enzymatic transformations to yield the final antibiotic product. hs-mannheim.desci-hub.se

Conversion from Riboflavin-5'-phosphate (FMN)

The journey from the primary metabolite riboflavin to this compound begins with the phosphorylation of riboflavin to riboflavin-5'-phosphate (FMN). hs-mannheim.desci-hub.se This initial step is a common cellular process, as FMN is a vital cofactor for a wide range of enzymes. hs-mannheim.deuni-heidelberg.de The key transformation in the biosynthesis of this compound is the site-specific replacement of the C-8 methyl group of FMN with an amino group. hs-mannheim.deuniprot.org This chemically challenging reaction is catalyzed by a single, remarkable enzyme. hs-mannheim.deuni-heidelberg.de

Enzymatic Steps Catalyzed by 8-demethyl-8-aminoriboflavin-5'-phosphate Synthase (RosB)

The central enzyme responsible for the conversion of FMN to this compound-5'-phosphate (AFP) is 8-demethyl-8-aminoriboflavin-5'-phosphate synthase, commonly known as RosB. uniprot.orgresearchgate.net This enzyme, found in microorganisms like Streptomyces davaonensis, carries out a complex series of reactions to achieve the substitution of a methyl group with an amino group on the aromatic ring of the flavin molecule. hs-mannheim.deuniprot.orgnih.gov RosB is a sophisticated, multi-step enzyme that has evolved from a simpler flavoprotein. researchgate.netnih.gov

The catalytic mechanism of RosB involves a sequence of oxidation, decarboxylation, and transamination reactions. uniprot.orgacs.org The process is initiated with the oxidation of the C-8 methyl group of FMN. uniprot.org This is followed by a decarboxylation step and finally a transamination reaction, where an amino group is transferred to the flavin ring. uniprot.org This entire cascade of events is orchestrated within the active site of the RosB enzyme. researchgate.net

The multi-step reaction catalyzed by RosB proceeds through distinct intermediate compounds. uniprot.orgresearchgate.net The first identified intermediate is 8-demethyl-8-formylriboflavin-5'-phosphate (OHC-RP), which is formed by the initial oxidation of the C-8 methyl group of FMN. uniprot.orguni-heidelberg.de Subsequently, OHC-RP is oxidized to form 8-demethyl-8-carboxyriboflavin-5'-phosphate (HO2C-RP). uniprot.orgresearchgate.net The identification and structural characterization of these intermediates have been crucial in elucidating the stepwise mechanism of the RosB enzyme. researchgate.netnih.gov These transient species are formed and consumed within the catalytic cycle of the enzyme. catalysis.blog

Subsequent Conversions to Roseoflavin and Other Methylated Derivatives

Following its synthesis by RosB, this compound-5'-phosphate (AFP) undergoes further enzymatic modifications to produce the antibiotic roseoflavin and other methylated derivatives. hs-mannheim.deresearchgate.net AFP itself is not the final active compound but serves as a key precursor. researchgate.netresearchgate.net

First, AFP is dephosphorylated by a specific phosphatase, RosC, to yield this compound (AF). sci-hub.seresearchgate.netuni-heidelberg.de This dephosphorylation step is essential because the subsequent enzyme in the pathway, RosA, cannot utilize the phosphorylated form. researchgate.netresearchgate.net

The enzyme N,N-8-amino-8-demethyl-D-riboflavin dimethyltransferase (RosA) then catalyzes two successive methylation reactions. uniprot.orgasm.orgebi.ac.uk Using S-adenosyl methionine (SAM) as the methyl donor, RosA first converts AF to 8-methylamino-8-demethyl-D-riboflavin (MAF). uniprot.orgebi.ac.uk In a second step, RosA methylates MAF to produce the final product, roseoflavin (8-dimethylamino-8-demethyl-d-riboflavin). uniprot.orgebi.ac.ukexpasy.org

Role of N,N-8-amino-8-demethyl-D-riboflavin Dimethyltransferase (RosA)

The enzyme N,N-8-amino-8-demethyl-D-riboflavin dimethyltransferase, encoded by the rosA gene, is a key player in the biosynthesis of roseoflavin. ebi.ac.ukuniprot.org It catalyzes the final two steps of the pathway, which involve the sequential methylation of this compound (AF). uniprot.orgexpasy.org In the first reaction, RosA transfers a methyl group from S-adenosyl methionine (SAM) to AF, producing 8-methylamino-8-demethyl-d-riboflavin (MAF). Subsequently, it catalyzes a second methylation of MAF to yield roseoflavin.

Biochemical characterization of RosA from Streptomyces davawensis has revealed its substrate specificity and kinetic parameters. The enzyme exhibits a high affinity for AF, with an apparent Michaelis constant (Km) of 57.7 ± 9.2 μM. ebi.ac.uk The catalytic rate (kcat) of the enzyme is 0.37 ± 0.02 s-1. ebi.ac.uk Inactivation of the rosA gene in S. davawensis results in a strain that accumulates AF but does not produce MAF or roseoflavin, confirming the essential role of RosA in the terminal steps of roseoflavin biosynthesis. ebi.ac.uk

S-Adenosyl Methionine (SAM)-Dependent Methylation Reactions in RosA

The methylation reactions catalyzed by RosA are dependent on S-adenosyl methionine (SAM) as the methyl group donor. uniprot.orgnih.gov RosA facilitates the transfer of two methyl groups from two molecules of SAM to one molecule of this compound. rhea-db.org This process occurs in a stepwise manner, first forming the monomethylated intermediate, 8-methylamino-8-demethyl-d-riboflavin (MAF), and then the dimethylated final product, roseoflavin. ebi.ac.ukuniprot.org

Kinetic studies have shown that the reaction mechanism follows a random-order "bi-bi" model, where both substrates, AF and SAM, can bind to the enzyme independently. ebi.ac.uk Isothermal titration calorimetry and UV/Vis absorption spectroscopy have revealed that the products, roseoflavin and S-adenosylhomocysteine (SAH), bind more tightly to RosA than the substrates. ebi.ac.uk This tight binding of products suggests that RosA may also play a role in roseoflavin resistance in S. davawensis. ebi.ac.uk Molecular dynamics simulations suggest that RosA positions the substrate for optimal proximity and orientation to SAM for methyl transfer, without direct participation of catalytic residues in the reaction itself. nih.gov

Intermediary Metabolism and Turnover of this compound and its Derivatives

Once synthesized, this compound and its derivatives undergo further metabolic processing, including phosphorylation and adenylylation, which are crucial for their biological activity.

Phosphorylation and Adenylylation Pathways (e.g., 8-demethyl-8-aminoriboflavin mononucleotide (AFMN), 8-demethyl-8-aminoriboflavin adenine (B156593) dinucleotide (AFAD) formation)

This compound (AF) can be phosphorylated to form 8-demethyl-8-aminoriboflavin mononucleotide (AFMN). asm.orgnih.gov This reaction is catalyzed by flavokinases. nih.gov In some organisms, AFMN can be further adenylylated to form 8-demethyl-8-aminoriboflavin adenine dinucleotide (AFAD). asm.orgresearchgate.net For instance, in Listeria monocytogenes, the bifunctional flavokinase/flavin adenine dinucleotide (FAD) synthetase Lmo1329 can produce both AFMN and AFAD. asm.orgresearchgate.net The monofunctional FAD synthetase Lmo0728 also contributes to AFAD formation. asm.orgresearchgate.net These modified forms, AFMN and AFAD, are considered toxic cofactor analogs that can interfere with cellular metabolism. asm.orgresearchgate.net

Enzyme Specificity of Flavokinases and FAD Synthetases with Flavin Analogues

Flavokinases and FAD synthetases exhibit varying degrees of specificity for flavin analogues like this compound. Human flavokinase has been shown to efficiently convert AF to AFMN. nih.gov However, human FAD synthetase does not accept AFMN as a substrate, and therefore does not produce AFAD. nih.gov This indicates a key difference in the metabolic handling of this flavin analog between humans and certain bacteria.

In Listeria monocytogenes, the bifunctional enzyme Lmo1329 acts as both a flavokinase and a FAD synthetase, converting AF to AFMN and subsequently to AFAD. asm.orguniprot.orgrhea-db.org Another enzyme in this organism, Lmo0728, is a unique monofunctional FAD synthetase that also produces AFAD. asm.orgresearchgate.net Studies on flavokinase from rat intestinal mucosa have shown that modifications at the 8-position of the isoalloxazine ring are generally well-tolerated, with some analogues being good substrates for the enzyme. nih.gov

Identification of Unknown Enzymes in the Metabolic Cascade (e.g., Dephosphorylation of AFP)

The biosynthesis of this compound involves a dephosphorylation step where 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP) is converted to AF. mdpi.com This reaction is catalyzed by a specific phosphatase. mdpi.com In Streptomyces davaonensis, the enzyme RosC has been identified as the phosphatase responsible for this conversion. mdpi.comrcsb.orgnih.gov RosC is also capable of dephosphorylating flavin mononucleotide (FMN), though with lower efficiency. rcsb.orgnih.gov The identification and characterization of such enzymes are crucial for a complete understanding of the metabolic cascade of this compound. The crystal structure of RosC has been solved, providing insights into its substrate binding and catalytic mechanism. rcsb.org

Genetic Determinants of Biosynthesis and Metabolism

The biosynthesis and metabolism of this compound are governed by a specific set of genes. In Streptomyces davawensis, the genes involved in roseoflavin biosynthesis are organized in a cluster. ebi.ac.uk The rosA gene encodes the N,N-8-amino-8-demethyl-D-riboflavin dimethyltransferase, which carries out the final methylation steps. ebi.ac.uk The rosB gene encodes the 8-demethyl-8-aminoriboflavin-5′-phosphate synthase, which catalyzes the initial conversion of FMN to AFP. mdpi.comuniprot.org The rosC gene encodes the phosphatase that dephosphorylates AFP to AF. mdpi.com

Inactivation of the rosA gene in S. davawensis leads to the accumulation of this compound, demonstrating its critical role in the pathway. ebi.ac.ukuni-heidelberg.de In Listeria monocytogenes, the genes lmo1329 and lmo0728 encode the flavokinase and FAD synthetase enzymes responsible for the phosphorylation and adenylylation of AF. asm.orgresearchgate.netuniprot.org The expression of genes involved in riboflavin transport and metabolism can be regulated by riboswitches, which are RNA elements that bind to flavin mononucleotides and modulate gene expression. mdpi.com

Interactive Data Table: Enzymes in this compound Metabolism

| Enzyme | Gene | Organism | Function | Substrate(s) | Product(s) |

| N,N-8-amino-8-demethyl-D-riboflavin Dimethyltransferase | rosA | Streptomyces davawensis | Catalyzes the final two methylation steps in roseoflavin biosynthesis. ebi.ac.ukuniprot.org | This compound (AF), S-Adenosyl Methionine (SAM) | 8-methylamino-8-demethyl-d-riboflavin (MAF), Roseoflavin uniprot.org |

| 8-demethyl-8-aminoriboflavin-5′-phosphate synthase | rosB | Streptomyces davawensis | Catalyzes the conversion of FMN to AFP. mdpi.comuniprot.org | Flavin mononucleotide (FMN) | 8-demethyl-8-aminoriboflavin-5′-phosphate (AFP) mdpi.comuniprot.org |

| Phosphatase | rosC | Streptomyces davawensis | Dephosphorylates AFP to AF. mdpi.comrcsb.orgnih.gov | 8-demethyl-8-aminoriboflavin-5′-phosphate (AFP) | This compound (AF) mdpi.comrcsb.orgnih.gov |

| Flavokinase/FAD Synthetase | lmo1329 | Listeria monocytogenes | Phosphorylates and adenylylates AF. asm.orgresearchgate.netuniprot.org | This compound (AF), ATP | 8-demethyl-8-aminoriboflavin mononucleotide (AFMN), 8-demethyl-8-aminoriboflavin adenine dinucleotide (AFAD) asm.orgresearchgate.net |

| FAD Synthetase | lmo0728 | Listeria monocytogenes | Adenylylates AFMN. asm.orgresearchgate.net | 8-demethyl-8-aminoriboflavin mononucleotide (AFMN), ATP | 8-demethyl-8-aminoriboflavin adenine dinucleotide (AFAD) asm.orgresearchgate.net |

| Flavokinase | - | Human | Phosphorylates AF. nih.gov | This compound (AF), ATP | 8-demethyl-8-aminoriboflavin mononucleotide (AFMN) nih.gov |

| FAD Synthetase | - | Human | Does not utilize AFMN. nih.gov | 8-demethyl-8-aminoriboflavin mononucleotide (AFMN) | No reaction nih.gov |

Gene Cluster Organization and Regulation

The genes responsible for the biosynthesis of roseoflavin, including the formation of this compound, are not found in a single operon but are instead organized into two distinct gene clusters in Streptomyces davaonensis. sci-hub.se

The first cluster, designated rosGE2XYB, is a polycistronic unit containing five genes. sci-hub.seresearchgate.net The expression of this cluster is controlled by at least two promoters. A weaker promoter is located upstream of rosG, initiating the transcription of the entire five-gene mRNA. sci-hub.se A stronger promoter is situated upstream of rosX, leading to a more abundant co-expression of rosX, rosY, and rosB. sci-hub.se Additionally, a monocistronic transcript for rosB can be generated from a promoter located within the rosY gene. sci-hub.se

The second gene cluster associated with roseoflavin biosynthesis contains ten genes, including rosA and rosC. sci-hub.senih.gov The function of the other eight genes in this cluster has not yet been fully elucidated. nih.gov This cluster appears to be expressed from a single promoter. sci-hub.se

Regulation of the biosynthetic pathway is complex and involves several layers of control. A key regulatory mechanism is the use of FMN riboswitches. asm.orgnih.gov These are structured RNA elements in the 5' untranslated regions of mRNA that can bind to FMN. nih.govmdpi.com In many bacteria, high intracellular levels of FMN cause a conformational change in the riboswitch, leading to the downregulation of genes involved in riboflavin biosynthesis. nih.govmdpi.com However, S. davaonensis possesses a specialized FMN riboswitch that is not negatively affected by the analog roseoflavin mononucleotide (RoFMN), a feature that confers resistance to its own antibiotic product. nih.govoup.com

Furthermore, a MarR-family transcriptional regulator, encoded by the marR gene, is implicated in the regulation of roseoflavin synthesis. sci-hub.se The expression of marR is significantly increased during the stationary phase of growth, which coincides with roseoflavin production. sci-hub.se Deletion of the marR gene has been shown to reduce the biosynthesis of roseoflavin, suggesting it plays a positive regulatory role. sci-hub.se

Role of Specific Genes (e.g., rosA, BN159_7989/RosB) in Metabolic Flux

The metabolic flux from the primary metabolite FMN to the antibiotic roseoflavin is directed by the specific actions of key enzymes encoded within the ros gene clusters.

RosB (BN159_7989) is a crucial enzyme that catalyzes the initial and committing step in the conversion of FMN to a roseoflavin precursor. researchgate.netmdpi.com It is an 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP) synthase. researchgate.netmdpi.com This enzyme performs a complex reaction involving the site-specific replacement of the C-8 methyl group of FMN with an amino group, yielding this compound 5'-phosphate (AFP). nih.govuni-bielefeld.de The reaction proceeds through a combined oxidation, decarboxylation, and transamination mechanism. nih.gov The activity of RosB is fundamental for channeling FMN into the roseoflavin biosynthetic pathway.

Following the action of RosB, another enzyme, RosC , a specific phosphatase, dephosphorylates AFP to produce this compound. nih.govmdpi.com

RosA is an N,N-8-amino-8-demethyl-d-riboflavin dimethyltransferase that catalyzes the final two steps in the biosynthesis of roseoflavin. nih.gov It sequentially transfers two methyl groups from the donor S-adenosyl-L-methionine (SAM) to the amino group of this compound. nih.gov The first methylation converts this compound into 8-methylamino-8-demethyl-d-riboflavin (MAF), and the second methylation converts MAF into the final antibiotic product, roseoflavin. nih.gov Inactivation of the rosA gene in S. davaonensis leads to a strain that can synthesize this compound but is deficient in the production of MAF and roseoflavin, confirming the essential role of RosA in the terminal steps of the pathway. nih.gov

The coordinated expression and activity of these enzymes ensure the efficient conversion of the primary metabolite riboflavin into the specialized secondary metabolite roseoflavin.

Data Tables

Table 1: Gene Cluster Organization for Roseoflavin Biosynthesis in S. davaonensis

| Gene Cluster | Genes | Organization | Regulation |

| First Cluster | rosG, ribE2, rosX, rosY, rosB | Polycistronic | Multiple promoters, including TSSrosGE2XYB and TSSrosXYB. sci-hub.se |

| Second Cluster | rosA, rosC, and 8 other genes | Polycistronic | Appears to be expressed from a single promoter. sci-hub.se |

Table 2: Function of Key Genes in this compound and Roseoflavin Biosynthesis

| Gene | Encoded Protein | Function | Role in Metabolic Flux |

| rosB (BN159_7989) | 8-demethyl-8-aminoriboflavin-5'-phosphate synthase | Catalyzes the conversion of FMN to this compound 5'-phosphate (AFP). nih.govuni-bielefeld.de | Commits FMN to the roseoflavin pathway. |

| rosC | Roseoflavin specific phosphatase | Dephosphorylates AFP to this compound. nih.govmdpi.com | Prepares the substrate for the final methylation steps. |

| rosA | N,N-8-amino-8-demethyl-d-riboflavin dimethyltransferase | Catalyzes the two-step methylation of this compound to roseoflavin via an MAF intermediate. nih.gov | Controls the terminal steps of roseoflavin biosynthesis. |

| marR | MarR-family transcriptional regulator | Positively regulates roseoflavin biosynthesis. sci-hub.se | Influences the overall production of roseoflavin. |

Enzymatic and Molecular Interactions of 8 Amino 8 Demethylriboflavin

Interaction with Flavoenzymes and Flavoproteins

8-Amino-8-demethylriboflavin, an analog of riboflavin (B1680620), serves as a valuable tool for investigating the intricacies of flavoenzyme mechanisms due to the altered electronic properties of its isoalloxazine ring system. Its interactions with various flavoproteins provide critical insights into active site environments and catalytic processes.

The strategic modification of the flavin molecule at the C8 position has been a cornerstone for developing active-site-directed reagents. While this compound itself is primarily used to study reaction mechanisms through its altered redox potential, closely related 8-substituted analogs have been employed to covalently label enzyme active sites. For instance, analogs such as 8-fluoro- and 8-chloro-8-demethylriboflavin have been utilized as probes. The rationale behind this approach is that replacing the methyl group with a more reactive substituent allows the analog to form a stable, covalent bond with a nearby nucleophilic amino acid residue within the active site, effectively "labeling" it for identification and characterization. This technique has been instrumental in identifying key residues involved in catalysis and cofactor binding in various flavoenzymes.

The binding of flavin cofactors to proteins can be either non-covalent or covalent, and this compound has been used to study both types of interactions. nih.gov

Non-covalent Interactions: In many flavoenzymes, the flavin cofactor is held in place through a network of non-covalent interactions, including hydrogen bonds, and hydrophobic and electrostatic interactions. The enzyme N,N-8-demethyl-8-amino-d-riboflavin dimethyltransferase (RosA) provides a clear example of such an interaction. nih.gov Studies on RosA show that this compound (referred to as AF) and the co-substrate S-adenosylmethionine (SAM) bind independently to their respective pockets within the enzyme's active site. nih.govresearchgate.net The formation of a ternary complex involving RosA, the product roseoflavin (B1679541) (derived from this compound), and the co-product S-adenosylhomocysteine (SAH) or SAM induces significant spectral changes, which are indicative of the flavin moving into a more hydrophobic environment within the protein. nih.govnih.gov This demonstrates how the protein environment modulates the chemical properties of the bound flavin.

Covalent Interactions: A significant number of flavoproteins feature a covalently attached flavin cofactor. nih.gov While this compound is not typically the analog that forms the covalent bond, its use in mechanistic studies helps researchers understand the conditions under which such bonds might form with other analogs. The altered electronic nature of the 8-amino group compared to the native 8-methyl group influences the reactivity of the entire isoalloxazine ring, providing insights into the electronic requirements for covalent flavinylation, which is known to be a post-translational, self-catalytic process. nih.gov

This compound and its phosphorylated derivatives can act as competitive binders against their native flavin counterparts (Riboflavin, FMN, and FAD), leading to enzyme inhibition or altered metabolic processing.

In the roseoflavin biosynthesis pathway, the enzyme RosA is subject to product inhibition. Both roseoflavin (the final product) and SAH (the co-product) bind more tightly to RosA than the substrates, this compound and SAM. nih.gov Consequently, roseoflavin and SAH act as competitive inhibitors with respect to this compound and SAM, respectively. nih.gov

Studies on human enzymes reveal how this flavin analog can interfere with normal vitamin B2 metabolism. nih.gov Human flavokinase is capable of efficiently converting this compound into its mononucleotide form, 8-demethyl-8-amino-riboflavin mononucleotide (AFMN). nih.gov However, the subsequent enzyme in the pathway, human FAD synthetase, does not accept AFMN as a substrate to produce the corresponding adenine (B156593) dinucleotide (AFAD). nih.gov This metabolic block means that the analog effectively competes with native FMN for the synthetase but fails to complete the biosynthetic pathway, which can disrupt the pool of available FAD cofactors.

| Enzyme | Interacting Molecule | Interaction Type | Outcome |

| RosA | This compound (AF) | Substrate Binding | Converted to 8-methylamino-8-demethyl-d-riboflavin (MAF) researchgate.net |

| RosA | Roseoflavin (product) | Competitive Inhibition | Inhibits binding of AF nih.gov |

| Human Flavokinase | This compound (AF) | Substrate Binding | Converted to AFMN nih.gov |

| Human FAD Synthetase | 8-demethyl-8-amino-riboflavin mononucleotide (AFMN) | Competitive Binding | Binds but is not a substrate; FAD synthesis is halted nih.gov |

Structural Biology of Associated Enzymes and Binding Proteins

X-ray crystallography has been pivotal in elucidating the three-dimensional structures of enzymes that bind this compound, offering a blueprint of the molecular interactions that govern substrate recognition and catalysis.

The crystal structure of RosA, the dimethyltransferase from Streptomyces davawensis, has been solved, providing detailed information on its architecture. nih.gov The enzyme's structure is similar to other SAM-dependent methyltransferases and is composed of two distinct domains: a primarily α-helical 'orthogonal bundle' and a Rossmann-like domain (α/β twisted open sheet). nih.govresearchgate.net This structural work confirmed predictions from bioinformatics and molecular modeling that RosA contains separate binding sites for its two substrates. nih.gov

Another key enzyme in this pathway, the phosphatase RosC, has also been structurally characterized. rcsb.org RosC, which converts 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP) into this compound (AF), exists as a dimer. Each monomer features an α/β-fold core that is uniquely extended by three strand-to-helix sections and an N-terminal helix. rcsb.org These extensions come together to create a novel type of flavin-binding site that completely envelops the flavin substrate. rcsb.org

| Protein | PDB Accession | Organism | Quaternary Structure | Key Structural Features |

| RosA | 4D7K nih.gov | Streptomyces davawensis | Dimer researchgate.net | Two-domain fold: Rossmann-like domain and an orthogonal bundle nih.govresearchgate.net |

| RosC | 9EMU rcsb.org | Streptomyces davawensis | Dimer rcsb.org | α/β-fold core with unique helical extensions forming a novel flavin-binding site rcsb.org |

Structural studies have enabled a detailed characterization of the active sites where this compound and its derivatives bind.

In RosA, the X-ray structure confirmed that the flavin analog and SAM bind independently in their respective pockets. nih.govnih.gov Molecular modeling suggests the potential for hydrogen bonding interactions between the flavin analog and the enzyme, and positions the reactive methyl group of SAM in proximity to the amino group of this compound for catalysis. researchgate.net

The structure of RosC reveals a sophisticated mechanism for substrate recognition and specificity. rcsb.org The binding pocket is formed by the unique structural extensions that wrap around the flavin. rcsb.org The enzyme's ability to distinguish between its primary substrate (AFP) and the native flavin mononucleotide (FMN) is proposed to stem from an interaction between the C8 amino group of AFP and the β-carboxylate of a key active site residue, Aspartate 166 (D166). rcsb.org This specific interaction helps to correctly position the substrate for catalysis and contributes to the enzyme's higher efficiency with AFP compared to FMN. rcsb.org Site-directed mutagenesis studies confirmed that exchanges at position D166 disrupt the active site geometry and significantly reduce catalytic activity. rcsb.org This highlights the critical role of specific electrostatic interactions in the binding pocket for ligand recognition and function.

Computational Modeling and Bioinformatics for Enzyme-Substrate/Product Interactions

Computational modeling and bioinformatics have been instrumental in elucidating the structural basis of enzyme interactions with this compound (also referred to as AF in literature). A key enzyme in this context is the N,N-8-demethyl-8-amino-d-riboflavin dimethyltransferase (RosA) from Streptomyces davawensis. nih.gov This enzyme is an S-adenosylmethionine (SAM)-dependent methyltransferase responsible for the final two methylation steps in the biosynthesis of the antibiotic roseoflavin from this compound. nih.govnih.gov

Structural bioinformatics studies revealed that RosA's architecture is similar to other SAM-dependent methyltransferases. It comprises two distinct domains: a Rossmann-like domain (an α/β twisted open sheet) and a domain described as a mainly α-helical 'orthogonal bundle'. nih.govresearchgate.netebi.ac.uk Through molecular modeling, potential binding sites for both the substrate, this compound, and the co-substrate, SAM, were predicted within the RosA structure. nih.govresearchgate.netebi.ac.uk These computational predictions suggested that the two substrates bind independently to their respective pockets within the enzyme's active site. This hypothesis of independent binding was subsequently corroborated by kinetic experiments, which pointed to a random-order 'bi-bi' reaction mechanism. nih.govresearchgate.net

Kinetic Characterization of Enzymatic Reactions Involving this compound

The enzymatic conversion of this compound has been characterized through detailed kinetic studies, particularly focusing on the activity of the RosA enzyme. nih.govnih.gov

Steady-state kinetic analyses have been performed on the RosA enzyme to determine its affinity for this compound and its catalytic efficiency. nih.gov RosA catalyzes the conversion of this compound (AF) into 8-methylamino-8-demethyl-d-riboflavin (MAF) and subsequently into roseoflavin (RoF). nih.gov Biochemical characterization of purified RosA from a recombinant E. coli strain yielded specific kinetic parameters for the initial substrate, this compound. nih.gov The apparent Michaelis constant (K_m) for this compound was determined to be 57.7 ± 9.2 μM, indicating the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). The turnover number (k_cat) was found to be 0.37 ± 0.02 s⁻¹, which represents the number of substrate molecules converted to product per enzyme molecule per second. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Apparent K_m for AF | 57.7 ± 9.2 μM | Michaelis constant, representing substrate affinity. |

| k_cat | 0.37 ± 0.02 s⁻¹ | Turnover number, representing catalytic rate. |

The binding affinities of substrates and products to the RosA enzyme were quantified by determining their dissociation constants (K_d). nih.gov These measurements were carried out using techniques such as isothermal titration calorimetry and UV/Vis absorption spectroscopy. nih.govresearchgate.net The apparent dissociation constant (K_d) for the initial substrate, this compound, was found to be 10.0 μM. nih.gov

Further studies revealed that the products of the reaction, roseoflavin and S-adenosylhomocysteine (SAH), bind more tightly to the RosA enzyme than the substrates, this compound and SAM. nih.govresearchgate.net This tighter binding of products is a notable characteristic of this enzyme system. nih.gov Inhibition experiments confirmed this finding, showing that roseoflavin acts as a competitive inhibitor with respect to this compound, and SAH is a competitive inhibitor for SAM. nih.gov The strong product binding suggests that the RosA enzyme might play a role in roseoflavin resistance in the producing organism, S. davawensis. nih.gov

| Ligand | Parameter | Value | Method |

|---|---|---|---|

| This compound (AF) | Apparent K_d | 10.0 μM | Not specified |

| Roseoflavin (RoF) | Binding Affinity | Tighter than AF | Isothermal Titration Calorimetry / UV-Vis Spectroscopy |

| S-adenosylhomocysteine (SAH) | Binding Affinity | Tighter than SAM | Isothermal Titration Calorimetry / UV-Vis Spectroscopy |

Biological Significance and Systems Level Context of 8 Amino 8 Demethylriboflavin

Role in Microbial Secondary Metabolite Production and Ecological Niche

8-Amino-8-demethylriboflavin, a key intermediate in the biosynthesis of the antibiotic roseoflavin (B1679541), is a specialized secondary metabolite produced by a select group of soil-dwelling bacteria. biorxiv.org These microorganisms, primarily belonging to the genus Streptomyces, synthesize this compound as part of their complex chemical arsenal to gain a competitive advantage in their densely populated ecological niche. The production of such secondary metabolites is not essential for the primary growth of the organism but plays a crucial role in its survival and interaction with other microorganisms.

The biosynthesis of this compound is intrinsically linked to the primary metabolic pathway of riboflavin (B1680620) (vitamin B2) synthesis. In fact, the producing organisms, such as Streptomyces davaonensis and the more recently discovered Streptomyces berlinensis, exhibit a notably high capacity for riboflavin production. This enhanced riboflavin metabolism provides the necessary precursor, flavin mononucleotide (FMN), for the enzymatic cascade that leads to the formation of this compound and subsequently roseoflavin. This metabolic adaptation underscores the importance of these compounds for the producing bacterium.

The primary ecological function of this compound, and its downstream product roseoflavin, is antimicrobial. By inhibiting the growth of competing bacteria, Streptomyces species can secure access to limited nutrients and space within the soil environment. The broad-spectrum antibiotic activity of roseoflavin has been demonstrated against various Gram-positive bacteria. This chemical warfare is a key determinant of the microbial community structure in the soil and highlights the sophisticated strategies evolved by bacteria to thrive in competitive ecosystems.

The production of this compound and roseoflavin is a clear example of how microbial secondary metabolites shape the ecological landscape. These compounds are not merely metabolic byproducts but are finely tuned molecules that mediate intricate interactions between different species. The producing organisms have also evolved mechanisms of self-resistance to avoid the toxic effects of their own secondary metabolites, a topic that will be explored in subsequent sections.

Modulation of Cellular Processes by Flavin Analogues

Once taken up by susceptible bacteria, this compound and its dimethylated derivative, roseoflavin, act as potent disruptors of cellular metabolism by targeting a fundamental class of enzymes known as flavoenzymes. These enzymes are ubiquitous and essential for a vast array of redox reactions central to cellular life, utilizing flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD) as cofactors.

The antimicrobial activity of these flavin analogues stems from their structural similarity to native riboflavin. Inside the target cell, they are recognized by the host's enzymes, flavokinase and FAD synthetase, and are converted into their fraudulent cofactor forms: this compound mononucleotide (AFMN) and this compound adenine dinucleotide (AFAD), or roseoflavin mononucleotide (RoFMN) and roseoflavin adenine dinucleotide (RoFAD).

These fraudulent cofactors can then bind to the apo-form of various flavoenzymes. However, due to their altered chemical properties, they often fail to support the catalytic activity of the enzyme, leading to a significant reduction or complete loss of function. This inhibition of multiple, essential enzymatic pathways simultaneously cripples the cell's metabolic machinery. The consequences of this widespread enzymatic inhibition are catastrophic for the bacterium, leading to a cessation of growth and eventual cell death. The broad-spectrum nature of this attack, targeting a conserved and vital class of enzymes, contributes to the potent antimicrobial properties of these flavin analogues.

A primary and highly specific target of this compound analogues is a class of RNA regulatory elements known as riboswitches. Specifically, the FMN riboswitch, which is prevalent in many bacteria, plays a critical role in regulating the biosynthesis and transport of riboflavin. frontiersin.orgnih.gov These riboswitches are located in the untranslated regions of messenger RNA (mRNA) and directly bind to FMN, their cognate ligand. This binding event induces a conformational change in the RNA structure, typically leading to the termination of transcription or the inhibition of translation of the associated genes.

Roseoflavin, particularly in its phosphorylated form (RoFMN), has been shown to be a potent ligand for the FMN riboswitch. frontiersin.orgfrontiersin.orgrsc.org By mimicking FMN, RoFMN can bind to the riboswitch and trigger the same downstream regulatory cascade, effectively shutting down the production and import of riboflavin. frontiersin.orgnih.gov This leads to a state of flavin starvation within the cell, even when external riboflavin may be available. The ability of roseoflavin to co-opt this elegant regulatory system is a key component of its antimicrobial strategy.

Interestingly, the producing organism, Streptomyces davawensis, possesses a specialized FMN riboswitch that exhibits a degree of resistance to its own toxic metabolite. frontiersin.org This adaptation allows the bacterium to maintain its own riboflavin homeostasis while deploying roseoflavin against its competitors. The study of how these flavin analogues interact with FMN riboswitches has provided invaluable insights into the mechanics of RNA-based gene regulation and has highlighted riboswitches as a promising target for the development of novel antimicrobial agents.

| Flavin Analogue | Target Riboswitch | Effect on Gene Expression | Key Research Finding |

| Roseoflavin (as RoFMN) | FMN Riboswitch | Downregulation | Binds to the FMN riboswitch, repressing genes for riboflavin biosynthesis and transport. frontiersin.orgnih.gov |

| This compound (as AFMN) | FMN Riboswitch | Variable/Weaker | Generally shows a weaker interaction with the FMN riboswitch compared to RoFMN. |

Cross-Species Metabolic Studies

The journey of this compound and roseoflavin from the extracellular environment to their intracellular targets is a critical aspect of their biological activity. Studies across different bacterial species have revealed that these flavin analogues hijack the existing transport systems for riboflavin. Bacteria that are susceptible to these compounds typically possess one or more riboflavin transporters that recognize and internalize not only riboflavin but also its structural mimics.

Once inside the cytoplasm, this compound and roseoflavin are not immediately active. They must first be metabolically converted into their toxic mononucleotide and dinucleotide forms. This bioactivation is carried out by the host cell's own flavokinase and FAD synthetase enzymes. These enzymes, which are essential for the cell's normal flavin metabolism, promiscuously accept the flavin analogues as substrates, catalyzing their phosphorylation and adenylylation.

The efficiency of both uptake and intracellular processing can vary between different bacterial species, which in part explains the differences in their susceptibility to these antibiotics. Bacteria lacking efficient riboflavin transporters or possessing flavokinases and FAD synthetases with high substrate specificity for native riboflavin may exhibit natural resistance to these compounds. The elucidation of these uptake and processing pathways is crucial for understanding the spectrum of activity of these natural products and for the potential development of new antimicrobial strategies.

| Process | Key Molecules Involved | Function |

| Bacterial Uptake | Riboflavin Transporters | Mediate the entry of this compound and roseoflavin into the bacterial cell. |

| Intracellular Processing | Flavokinase | Phosphorylates the flavin analogues to their mononucleotide forms (AFMN, RoFMN). |

| Intracellular Processing | FAD Synthetase | Adenylylates the mononucleotide forms to their dinucleotide forms (AFAD, RoFAD). |

The study of this compound and its derivatives is beginning to extend beyond single-organism studies to consider their impact on complex microbial communities and the host metabolome. While research in this area is still emerging, it holds significant promise for understanding the broader ecological and physiological effects of these compounds.

Recent interest has been directed towards the potential of roseoflavin to modulate the human microbiota. microbiota-ism.com For instance, preliminary investigations are exploring its effect on the oral microbiome, stimulated by the observation that certain cariogenic bacteria are susceptible to this riboflavin analogue. nih.gov Such studies aim to determine if targeted application of roseoflavin could be a strategy to beneficially alter the composition of the oral microbial community.

Furthermore, the precursor of this compound, riboflavin, is known to influence the gut microbiota. frontiersin.org Riboflavin can impact the growth and metabolism of gut commensals, and in turn, the gut microbiota contributes to the host's vitamin B2 status. While direct metabolomic studies on the effects of this compound are limited, the analysis of how it perturbs the metabolic network of susceptible bacteria provides a foundation for future, more comprehensive metabolomic investigations. These studies could reveal novel biomarkers of exposure and effect, and further elucidate the intricate interplay between this natural antibiotic, the microbiome, and the host. The application of metabolomic approaches will be invaluable in mapping the systemic consequences of exposure to this compound and its derivatives. nih.gov

Advanced Research Methodologies and Applications in Biochemical Sciences

Chemical Synthesis Strategies for 8-Amino-8-demethylriboflavin and its Analogues

The synthesis of this compound (AF) and its derivatives is crucial for investigating its biological functions and for the development of novel therapeutic agents. Research in this area is focused on both improving the efficiency of synthetic routes and creating labeled versions of the molecule to probe its mechanisms of action.

Improved Synthetic Pathways for Enhanced Yield and Purity

While the biosynthetic pathway of this compound in microorganisms like Streptomyces davawensis is well-documented, laboratory chemical synthesis presents a different set of challenges. The primary route to AF in nature is through the enzymatic conversion of flavin mononucleotide (FMN). However, chemical synthesis often involves multi-step processes that are being optimized to improve both the yield and purity of the final product.

Current research efforts are directed towards developing more efficient synthetic strategies that can produce this compound and its analogues in larger quantities and with higher purity, which is essential for detailed biochemical and spectroscopic studies.

Generation of Isotopologues and Derivatives for Mechanistic Probes

To understand the precise role of this compound in biochemical pathways, scientists often employ isotopically labeled versions of the molecule. These "heavy" versions of the compound, where certain atoms are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, or deuterium), can be tracked and monitored using various analytical techniques.

For instance, the synthesis of [2-¹⁴C]AF has been instrumental in tracing the metabolic fate of the carbon-2 atom during the biosynthesis of roseoflavin (B1679541). nih.gov By feeding this labeled compound to Streptomyces davawensis cultures, researchers were able to demonstrate its direct incorporation into the roseoflavin molecule. nih.gov Such studies are vital for elucidating enzymatic mechanisms and understanding the flow of atoms through complex metabolic networks. The development of synthetic methods to introduce isotopes at other specific positions in the molecule remains an active area of research, promising deeper insights into its biochemical interactions.

Spectroscopic Analysis in Biochemical Research

Spectroscopic techniques are indispensable tools for characterizing the structure, dynamics, and interactions of this compound at the molecular level.

Absorption and Fluorescence Spectroscopy for Characterization and Interaction Studies

This compound exhibits distinct absorption and fluorescence properties that are sensitive to its chemical environment. Its first absorption band is shifted to longer wavelengths (red-shifted) compared to riboflavin (B1680620), and to shorter wavelengths (blue-shifted) in comparison to roseoflavin (8-dimethylamino-8-demethyl-D-riboflavin). researchgate.net

The fluorescence of this compound is a particularly useful feature for studying its interactions with other molecules. The fluorescence quantum yield, which is a measure of the efficiency of light emission, varies significantly depending on the solvent, ranging from 20% to 50%. researchgate.net The fluorescence lifetime, or the average time the molecule stays in an excited state, is typically in the range of 2 to 5 nanoseconds. researchgate.net These parameters can change upon binding to proteins or other biomolecules, providing valuable information about the binding event.

Table 1: Spectroscopic Properties of this compound in Different Solvents

| Solvent | Absorption Maximum (nm) | Fluorescence Quantum Yield (%) | Fluorescence Lifetime (ns) |

| Water | Data not available | ~20-50 | ~2-5 |

| DMSO | Data not available | ~20-50 | ~2-5 |

| Methanol | Data not available | ~20-50 | ~2-5 |

Photo-dynamics and Intra-molecular Charge Transfer Investigations

The photochemistry of flavins, including this compound, is a complex area of study. Upon absorption of light, these molecules can undergo a variety of processes, including fluorescence, intersystem crossing to a triplet state, and photochemical reactions.

Studies on the closely related compound, roseoflavin, have shown that its fluorescence can be quenched by a process called photo-induced intra-molecular charge transfer (ICT). researchgate.net This involves the movement of an electron from one part of the molecule to another upon light excitation. Given the structural similarity, it is likely that this compound also exhibits interesting photodynamic properties and may undergo similar ICT processes, which could be relevant to its biological function.

NMR Spectroscopy for Structural Validation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. While specific ¹H and ¹³C NMR data for this compound were not available in the searched literature, studies on closely related 8-substituted riboflavin analogues provide valuable insights.

For example, ¹⁹F NMR has been used to study the binding of 8-fluoro-8-demethylriboflavin to riboflavin binding protein, revealing changes in the chemical environment around the 8-position of the isoalloxazine ring upon binding. Furthermore, ¹H NMR has been used to characterize an 8-cyano-riboflavin analog that was synthesized from 8-amino-riboflavin. These studies demonstrate the utility of NMR in probing the electronic and conformational properties of the flavin ring system. The application of advanced NMR techniques to this compound itself is expected to provide detailed information about its structure and how it changes upon interaction with its biological targets.

Genetic and Biochemical Approaches for Pathway and Enzyme Elucidation

The biosynthetic pathway of this compound and its subsequent conversion to the antibiotic roseoflavin in organisms like Streptomyces davawensis has been unraveled through a combination of sophisticated genetic and biochemical techniques. These approaches have been instrumental in identifying the genes, enzymes, and intermediate steps involved in this metabolic sequence.

Gene Deletion and Heterologous Expression Studies for Functional Assignment

A cornerstone in assigning function to genes within a biosynthetic pathway is the targeted manipulation of the organism's genetic code. Gene deletion and heterologous expression are powerful tools for confirming the role of specific enzymes.

In the study of roseoflavin biosynthesis, it was postulated that this compound (AF) is a key intermediate. nih.gov To identify the enzyme responsible for the final methylation steps that convert AF to roseoflavin, researchers targeted a putative gene cluster in Streptomyces davawensis. nih.gov An open reading frame, designated sda77220, was identified as a candidate. nih.gov

Gene Inactivation: The functional role of this gene was confirmed by creating a mutant strain of S. davawensis in which the sda77220 gene was inactivated. nih.govnih.gov Analysis of this mutant strain revealed that it was capable of synthesizing AF but could not produce the subsequent intermediates, 8-methylamino-8-demethyl-d-riboflavin (MAF), or the final product, roseoflavin (RoF). nih.govebi.ac.uk This accumulation of the substrate (AF) and absence of the products provided strong evidence that the protein encoded by sda77220 is responsible for the methylation of AF. nih.gov

Heterologous Expression: To conclusively prove the gene's function, sda77220 was expressed in a foreign host, Escherichia coli, which does not naturally produce these compounds. nih.govnih.gov The corresponding gene product was successfully produced in E. coli and purified. nih.gov Subsequent biochemical assays confirmed that this recombinant protein possessed N,N-8-amino-8-demethyl-d-riboflavin dimethyltransferase activity, effectively converting AF into its methylated derivatives. nih.govnih.gov This led to the gene being named rosA. nih.govebi.ac.uk

| Genetic Approach | Organism | Key Finding | Conclusion |

| Gene Inactivation | Streptomyces davawensis | Inactivation of rosA (sda77220) led to the accumulation of this compound (AF) and blocked roseoflavin production. nih.gov | The rosA gene is essential for the conversion of AF in the roseoflavin pathway. nih.gov |

| Heterologous Expression | Escherichia coli | Expression of the rosA gene yielded a protein with confirmed N,N-8-amino-8-demethyl-d-riboflavin dimethyltransferase activity. nih.gov | The rosA gene encodes the enzyme RosA, which catalyzes the methylation of AF. nih.gov |

Cell-Free Enzymatic Assays for Pathway Reconstruction and Characterization

While genetic studies point to the function of a gene, cell-free enzymatic assays provide direct evidence of biochemical reactions and allow for the detailed characterization of enzyme kinetics and mechanisms.

Initial investigations into the biosynthesis of roseoflavin used cell-free extracts from S. davawensis. nih.gov These experiments demonstrated an S-adenosyl methionine (SAM)-dependent conversion of AF into both MAF and RoF, confirming that AF is a precursor and that the methylation reactions require SAM as a methyl donor. nih.govnih.gov

Following the successful heterologous expression and purification of the RosA enzyme, its activity was characterized in detail. The purified RosA protein was used in controlled in vitro assays to determine its kinetic parameters for the substrate this compound. nih.govebi.ac.uk

| Parameter | Value | Enzyme |

| Apparent Km for AF | 57.7 ± 9.2 μM | Purified recombinant RosA |

| kcat | 0.37 ± 0.02 s-1 | Purified recombinant RosA |

These kinetic studies provide quantitative data on the enzyme's affinity for its substrate and its catalytic turnover rate, which are crucial for understanding the efficiency of the biosynthetic pathway. nih.gov

HPLC and Mass Spectrometry for Metabolite Profiling and Identification

Advanced analytical techniques are indispensable for detecting, identifying, and quantifying the small molecules involved in metabolic pathways.

High-Performance Liquid Chromatography (HPLC): HPLC was the primary method used to monitor the progress of the cell-free enzymatic assays. nih.gov By separating the reaction mixture on an HPLC column, researchers could distinguish and quantify the substrate (AF), intermediates (MAF), and the final product (RoF) over time, allowing for the precise measurement of enzyme activity. nih.gov

Mass Spectrometry (MS): Mass spectrometry played a critical role in the initial identification of the RosA enzyme. nih.gov Before the gene was known, the N,N-8-amino-8-demethyl-d-riboflavin dimethyltransferase activity was enriched from S. davawensis cell extracts through column chromatography. nih.govnih.gov The most active protein fraction, which still contained several proteins, was subjected to enzymatic digestion. nih.gov The resulting peptide fragments were then analyzed by tandem mass spectrometry (MS/MS) for de novo sequencing. nih.govebi.ac.uk One of the peptide sequences obtained matched a sequence predicted from the uncharacterized open reading frame sda77220, directly linking the observed enzymatic activity to the specific gene. nih.govebi.ac.uk

Applications as a Research Tool for Enzyme Characterization and Mechanism Elucidation

Beyond its role as a biosynthetic intermediate, this compound serves as a valuable research tool for probing the structure, function, and substrate specificity of various enzymes.

The enzyme RosA, which uses AF as its natural substrate, was itself the subject of detailed mechanistic studies. nih.gov Using AF in steady-state and rapid reaction kinetic experiments, researchers determined that RosA follows a random-order 'bi-bi' reaction mechanism, meaning that either the methyl donor (SAM) or the flavin substrate (AF) can bind to the enzyme first. nih.gov Furthermore, AF and its product, roseoflavin, were used in isothermal titration calorimetry and UV/Vis absorption spectroscopy to determine binding affinities, revealing that the products bind more tightly to the enzyme than the substrates. nih.gov

The utility of AF extends to the study of enzymes from other organisms, including humans. To understand how riboflavin analogs are metabolized, AF was tested as a substrate for human flavokinase and human FAD synthetase, two key enzymes in human flavin metabolism. nih.gov

Human Flavokinase: This enzyme efficiently converted AF into its phosphorylated form, 8-demethyl-8-amino-riboflavin mononucleotide (AFMN). nih.gov

Human FAD Synthetase: In contrast, this enzyme, which adenylates FMN to produce FAD, did not accept AFMN as a substrate. nih.gov

This differential reactivity demonstrates the utility of AF as a specific probe to characterize the active sites and substrate tolerances of flavin-dependent enzymes. nih.gov Such studies are important for understanding potential interactions and for the development of antimicrobial compounds. nih.gov

| Enzyme | Organism | Interaction with this compound (or derivative) | Finding |

| RosA | Streptomyces davawensis | AF is the natural substrate. Used in detailed kinetic and binding studies. nih.gov | Elucidated a random-order 'bi-bi' reaction mechanism. nih.gov |

| Human Flavokinase | Homo sapiens | AF is an efficient substrate. nih.gov | AF is converted to 8-demethyl-8-amino-riboflavin mononucleotide (AFMN). nih.gov |

| Human FAD Synthetase | Homo sapiens | The product, AFMN, was tested as a substrate. nih.gov | AFMN is not a substrate for this enzyme. nih.gov |

Q & A

Q. How can researchers validate the biological relevance of this compound in microbial systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.